molecular formula C9H8BrN B1337822 4-Bromo-2,6-dimethylbenzonitrile CAS No. 5757-66-4

4-Bromo-2,6-dimethylbenzonitrile

Cat. No. B1337822
CAS RN: 5757-66-4
M. Wt: 210.07 g/mol
InChI Key: LAYDFDMDUCVHBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions or coupling reactions. For instance, the synthesis of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile was achieved through a coupling reaction between 1,4′-bromoiodobenzene and 4-bromo-2,3,5,6-tetrafluorobenzonitrile . Similarly, the synthesis of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline was conducted by reacting 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF . These methods could potentially be adapted for the synthesis of 4-Bromo-2,6-dimethylbenzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of brominated aromatic compounds are often characterized by X-ray crystallography. For example, the crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione was determined to have a trans ring fusion and a boat-chair conformation for the 8-membered ring . The crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione showed that the pyridine ring adopts a distorted boat conformation . These findings suggest that bromine substituents can influence the overall conformation and packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, particularly those involving the bromine substituent. The presence of bromine can facilitate further functionalization through nucleophilic substitution reactions or can be involved in coupling reactions to form more complex structures. The papers provided do not detail specific reactions for 4-Bromo-2,6-dimethylbenzonitrile, but the reactivity patterns of similar brominated compounds can provide a basis for predicting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine and other substituents. For instance, the introduction of bromine atoms can significantly affect the photochromic and photomagnetic properties of the compounds, as seen in the study of brominated biindenylidenediones . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, can also be altered by the substituents, which in turn can affect the compound's melting point, solubility, and stability .

Scientific Research Applications

  • Photochemical Reactivity : A study on the photochemical reactivity of dimethylbenzonitriles, including 2,6-dimethylbenzonitrile, reveals their behavior under different conditions. In acetonitrile, phototransposition occurs within certain isomers of dimethylbenzonitriles. Additionally, photoaddition reactions are observed in specific conditions, providing insights into the chemical reactivity of these compounds (Howell, Pincock, & Stefanova, 2000).

  • Synthesis of Poly(methylphenyl)acetonitriles : Another study discusses the synthesis of various derivatives of dimethylbenzonitriles through aryne reactions. These reactions are crucial for the formation of poly(methylphenyl)acetonitriles, which have potential applications in different chemical syntheses (Waggenspack et al., 1992).

  • Formation of 1-Aminoisoquinolines : Research has also been conducted on the formation of 1-aminoisoquinolines from 2-arylmethyl-3,6-dimethylbenzonitriles. This study sheds light on the potential pathways for creating complex organic compounds, which could be useful in various chemical industries (Dutt, Zhang, & Biehl, 1994).

  • Infrared and Raman Spectra Analysis : An analysis of the infrared and Raman spectra of dimethylbenzonitriles, including 2,6-dimethylbenzonitrile, provides detailed information about their vibrational properties. This is important for understanding the physical and chemical properties of these compounds (Sarma, 1986).

  • Electrochemical Oxidation Studies : The electrochemical oxidation of various bromoanilines, including compounds structurally related to 4-Bromo-2,6-dimethylbenzonitrile, has been studied. These investigations are significant for understanding the electrochemical properties and potential applications of these compounds in various fields (Kádár, Nagy, Karancsi, & Farsang, 2001).

Safety And Hazards

4-Bromo-2,6-dimethylbenzonitrile is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be handled with care, avoiding contact with skin and eyes, and not be ingested .

properties

IUPAC Name

4-bromo-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYDFDMDUCVHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448070
Record name 4-bromo-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylbenzonitrile

CAS RN

5757-66-4
Record name 4-bromo-2,6-dimethylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dimethylbenzonitrile
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Synthesis routes and methods I

Procedure details

4-Bromo-2,6dimethylaniline (4.49 g, 22.4 mmol) was taken up in water (25 ml) and concentrated hydrochloric acid (8.0 ml) was added. The mixture was sonicated to form a fine suspension and then cooled to 0° C. A solution of sodium nitrite (1.67 g, 24.2 mmol) in water (5 ml) was then added dropwise so as to maintain the temperature of the reaction between 0–5° C. The mixture was stirred at 0–5° C. for ½ h and then neutralised by addition of solid sodium carbonate. The resulting solution was then added portionwise to a solution of copper cyanide (2.42 g, 27.0 mmol) and potassium cyanide (3.65 g, 56.1 mmol) in water (25 ml) at 70° C. The mixture was stirred at 70° C. for ½ h, allowed to cool and then extracted with toluene (2 times). The combined extracts were washed with water and brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 5:95) to give an orange solid; yield 3.2 g (68%).
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.67 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.42 g
Type
reactant
Reaction Step Five
Quantity
3.65 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2,6-dimethylbenzenamine (20 g, 100 mmol) and conc. HCl (100 mL) in water (100 mL) was sonicated for 5 min and then cooled to 0° C. A solution of sodium nitrite (6.9 g, 100 mmol) in water (25 mL) was added, and the resulting mixture was stirred at 0° C. for 30 min, then neutralized by the addition of solid sodium bicarbonate. The resulting mixture was slowly poured (in portions) into a solution of potassium cyanide (6.5 g, 100 mmol) and copper(I) cyanide (9.0 g, 100 mmol) in water (50 mL). The resulting mixture was heated at 70° C. for 30 min, then cooled to 25° C. and extracted with EtOAc (3×150 mL). The combined extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to provide 4-bromo-2,6-dimethylbenzonitrile as a brown solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.56 (s, 2 H), 2.45 (s, 6 H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4-Bromo-2,6-dimethylphenylamine (10 g, 500 mmol) was suspended in concentrated HCl (10 mL) and crushed ice (41 g) and cooled to 0° C. NaNO2 (3.52 g, 51 mmol) in water (10 mL) was added, maintaining a temperature of 0° C. and the reaction was stirred for 30 minutes. A solution of copper cyanide (5.60 g, 62.5 mmol) in water (25 mL) and sodium cyanide (7.79 g, 159 mmol) in water (12 mL) were cooled to 0° C. in a separate flask. The concentrated HCl mixture was neutralized with sodium carbonate and the resulting diazonium salt mixture was added to the copper cyanide and sodium cyanide solution along with toluene (100 mL) under vigorous stirring, maintaining a temperature of 0° C. for 1 hour, followed by stirring at room temperature for 4 hours. The reaction mixture was heated to 50° C. and then cooled to room temperature. The reaction was partitioned between water and toluene and the organic layers were combined and washed with water and dried over anhydrous Na2SO4. The product was purified by column chromatography on silica (20% EtOAc/Hexanes) to afford a brown solid (8.10 g). 1H NMR (300 MHz, CDCl3): δ 7.33 (s, 2H), 2.53 (s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
41 g
Type
reactant
Reaction Step Four
Name
Quantity
3.52 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
5.6 g
Type
reactant
Reaction Step Six
Quantity
7.79 g
Type
reactant
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
12 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
100 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2,6-dimethylbenzonitrile
Reactant of Route 2
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4-Bromo-2,6-dimethylbenzonitrile
Reactant of Route 3
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4-Bromo-2,6-dimethylbenzonitrile
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4-Bromo-2,6-dimethylbenzonitrile
Reactant of Route 5
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4-Bromo-2,6-dimethylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,6-dimethylbenzonitrile

Citations

For This Compound
25
Citations
M Shiro, M Yamakawa, T Kubota - Acta Crystallographica Section B …, 1979 - scripts.iucr.org
The crystal structures of (I),(II) and (III) have been determined at 130 K (I) and 295 K (II, III).(I) is monoclinic, space group P2Jc, a= 8.36 (1), b= 12.76 (2), c= 9.01 (1) A, fl= 110.6 (5), Z= 4.(II…
Number of citations: 20 scripts.iucr.org
S Nagarajan, A Gourdon - Arkivoc, 2009 - arkat-usa.org
Synthesis of a porphyrin with allyl tethers for grafting on diamond Page 1 General Papers ARKIVOC 2009 (x) 312-317 Synthesis of a porphyrin with allyl tethers for grafting on diamond …
Number of citations: 1 www.arkat-usa.org
K Yates, G Mandrapilias - The Journal of Organic Chemistry, 1980 - ACS Publications
The kinetics of bromination of a series of ten ring-substituted phenylacetylenes were investigated in anhydrous acetic acid at 25 C. All substrates were substituted with one or two methyl …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
K Yates, G Mandrapilias - The Journal of Organic Chemistry, 1980 - ACS Publications
The solvolysis of 16-arylvinyl tosylates, bromides, and chlorides has been investigatedin various alcohol-water mixtures and in acetic acidat several temperatures. All substrates were …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
RJ Kumar, S Karlsson, D Streich… - … A European Journal, 2010 - Wiley Online Library
The first examples of rodlike donor–photosensitizer–acceptor arrays based on bis‐2,6‐di(quinolin‐8‐yl)pyridine Ru II complexes 1 a and 3 a for photoinduced electron transfer have …
C Sekine, K Iwakura, N Konya, M Minai… - Liquid …, 2001 - Taylor & Francis
We have synthesized and investigated new 3-ring phenylacetylene liquid crystals with high birefringence values (Δn) to improve the nematic temperature range while retaining a high …
N Krauße, H Butenschön - European Journal of Organic …, 2014 - Wiley Online Library
Oligophenylene‐ethynylenes are a popular class of molecular wires for molecular electronics. Replacement of some, not all, of the 1,4‐phenylene units by 1,1′‐ferrocenylene moieties …
MM Krayushkin, LG Vorontsova, MG Kurella… - Russian chemical …, 1993 - Springer
A stable thiophene derivative, 5-methyi-2-methylsulfonyl-3-thiophenecarbonitrile oxide, which is active in reactions with dipolarophiles, was studied by means of X-ray structural analysis…
YV Zatsikha, NO Didukh, RK Swedin… - Organic …, 2019 - ACS Publications
We developed a simple methodology for the preparation of stable meso-(nitrile oxide)-substituted BODIPYs, which were characterized by spectroscopic methods and X-ray …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
PG Gassman, SA De Silva - Journal of the American Chemical …, 1991 - ACS Publications
(13) Cyclic voltammetry was carried out using a Princeton Applied Re-search Model 273 potentiostat/galvanostat.(14) Calculated as£,/2*(red)=£ 0, o+£ i/2 (red); see: Jones, G., II; Chiang…
Number of citations: 49 0-pubs-acs-org.brum.beds.ac.uk

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